Temporin-C
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LLPILGNLLNGLL |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Temporin C
Primary Amino Acid Sequence Considerations and Distinctive Features
Temporins are generally short peptides, typically ranging from 10 to 14 amino acids in length, although some members can be as short as 8 or as long as 17 residues nih.govresearchgate.netmdpi.commdpi.comresearchgate.net. Temporin-C (Temporin-1Tc) specifically consists of 13 amino acids uniprot.org. A defining characteristic of temporins is their C-terminal amidation ird.frmdpi.comresearchgate.netfrontiersin.orgacs.orgconicet.gov.ar.
The amino acid sequences of temporins are predominantly composed of hydrophobic residues, which can constitute up to 70% of the sequence, with leucine (B10760876) being a frequently abundant amino acid mdpi.comconicet.gov.ar. Despite this high hydrophobicity, temporins typically have a low net positive charge, usually ranging from 0 to +3 at physiological pH ird.frmdpi.commdpi.commdpi.comfrontiersin.org. This low positive charge, often resulting from the presence of basic amino acids like lysine (B10760008) and the C-terminal amidation, is a distinctive feature compared to many other AMPs mdpi.comfrontiersin.orgconicet.gov.ar.
The specific primary sequence of this compound (Temporin-1Tc) is LLPILGNLLNGLL-NH2 uniprot.org. This sequence includes a high proportion of leucine and isoleucine residues, contributing to its hydrophobic nature. The presence of a single lysine residue (at position 11 in the mature peptide sequence listed in UniProt) contributes to its positive charge, although the net charge is still considered low within the broader context of AMPs uniprot.orgconicet.gov.ar. The C-terminal leucine is amidated uniprot.org.
While temporins share some general characteristics, the temporin family is notably diverse, with over 130 identified members nih.govconicet.gov.ar. This variability in sequence contributes to differences in their biological activities and target specificity nih.govconicet.gov.ar.
Secondary Structure Elucidation and Characterization
The secondary structure of temporins, including this compound, is highly dependent on the surrounding environment mdpi.comfrontiersin.orgconicet.gov.arresearchgate.net. While often disordered or unstructured in aqueous solutions, they undergo conformational changes in the presence of membrane-mimetic environments mdpi.commdpi.comfrontiersin.orgconicet.gov.arresearchgate.netmdpi.comunimi.it.
Alpha-Helical Conformation in Membrane-Mimetic Environments
A key conformational feature of temporins in membrane-mimetic environments is the adoption of an amphipathic alpha-helical structure ird.frresearchgate.netmdpi.commdpi.commdpi.comfrontiersin.orgacs.orgconicet.gov.armdpi.comunimi.itacs.org. This structural transition is crucial for their interaction with and perturbation of biological membranes ird.frmdpi.commdpi.commdpi.com. Studies using techniques like Circular Dichroism (CD) spectroscopy have shown that temporins, which are largely unstructured in water, exhibit characteristic negative bands at approximately 208 nm and 222 nm in the presence of membrane-mimicking substances such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, indicative of alpha-helical content mdpi.comfrontiersin.orgmdpi.comunimi.itnih.govresearchgate.net.
The amphipathic nature of the alpha-helix means that the peptide folds in such a way that hydrophobic residues cluster on one face of the helix, while hydrophilic and charged residues are exposed on the opposite face ird.frunimi.it. This segregation of residues facilitates the interaction of the peptide with the lipid bilayer, with the hydrophobic face inserting into the membrane's core and the hydrophilic face interacting with the lipid head groups and the aqueous environment unimi.itmdpi.com.
Research on various temporins, including Temporin A and Temporin L, has demonstrated this transition to an alpha-helical structure upon interaction with model membrane systems like SDS and DPC (dodecylphosphocholine) micelles, which mimic bacterial and mammalian membranes, respectively unimi.itacs.org. Temporin-1CEh also forms an alpha-helix in the presence of liposomes mimicking S. aureus and E. coli membranes nih.gov. The degree of helical content can vary depending on the specific temporin and the membrane composition nih.gov.
Conformational Transitions Induced by Environmental Factors
The conformational flexibility of temporins is significantly influenced by environmental factors, particularly the polarity and composition of the surrounding medium mdpi.commdpi.comfrontiersin.orgconicet.gov.arresearchgate.net. In aqueous solutions, temporins typically exist in a disordered or random coil conformation mdpi.comfrontiersin.orgresearchgate.netmdpi.comunimi.it. However, upon encountering a more hydrophobic environment, such as that presented by lipid membranes or membrane-mimetic solvents, they undergo a conformational transition to a more ordered structure, predominantly the alpha-helix mdpi.commdpi.comfrontiersin.orgconicet.gov.arresearchgate.netmdpi.comunimi.it.
This environment-induced folding is a critical aspect of their mechanism of action. The change from a disordered structure in water to an ordered alpha-helix in the membrane environment is thought to prevent indiscriminate interaction with host cells while promoting interaction with microbial membranes frontiersin.orgmdpi.comunimi.it. The presence of negatively charged lipids in bacterial membranes, for instance, can facilitate the initial electrostatic interaction with the positively charged residues of the temporins, triggering the conformational change and subsequent membrane insertion frontiersin.orgresearchgate.netunimi.it.
Studies have also explored the effect of factors like peptide concentration and lipid composition on temporin conformation and interaction with membranes mdpi.comresearchgate.net. At higher concentrations, temporins may aggregate on the membrane surface mdpi.com. The presence of negatively charged lipids can modulate the binding and activity of temporins researchgate.net.
Oligomeric States and Self-Assembly Propensities
The ability of temporins to self-assemble and form oligomeric structures is another important aspect of their interaction with membranes and their biological activity mdpi.comacs.orgnih.govuniroma1.itresearchgate.netasm.org. While some studies suggest that temporins primarily act via a "carpet-like" mechanism involving surface accumulation and membrane destabilization, the formation of specific oligomeric structures, such as toroidal pores or channel aggregates, can also occur depending on factors like peptide concentration and sequence ird.frmdpi.com.
Research on Temporin L, for example, indicates that hydrophobic residues, particularly those in phenylalanine zipper motifs, can be involved in the aggregation and stabilization of peptide aggregates within the membrane tandfonline.com. Introduction of a lysine residue in Temporin L has been shown to promote its self-assembly and oligomeric state in the presence of lipopolysaccharide (LPS) acs.orgasm.org.
The oligomeric state of temporins can be influenced by the membrane environment. Studies using CD spectroscopy have indicated that some temporin analogues can form helical aggregates in membrane-mimetic environments acs.orguniroma1.ittandfonline.com. The ratio of ellipticities at 222 nm and 208 nm in CD spectra can provide insights into the monomeric versus oligomeric state of helices uniroma1.it.
Modifications to temporin sequences, such as lipidation, have been explored as a strategy to influence their self-assembly behavior and improve membrane interactions and target specificity nih.govuniroma1.itresearchgate.net. The length of attached lipid tails can be a key factor in controlling the oligomeric state in different environments nih.govuniroma1.itresearchgate.net.
Structural Comparisons with Other Temporin Family Members
The temporin family encompasses a diverse range of peptides, all sharing the common origin from frog skin secretions and general characteristics like small size and C-terminal amidation nih.govmdpi.comresearchgate.netconicet.gov.ar. However, there are significant variations in their primary amino acid sequences, which lead to differences in their physicochemical properties and biological activities nih.govconicet.gov.ar.
While most temporins are primarily active against Gram-positive bacteria, some members, such as Temporin L and Temporin-SHa analogues, exhibit broader spectrum activity that includes Gram-negative bacteria and fungi ird.frmdpi.commdpi.comfrontiersin.orgconicet.gov.arnih.govtandfonline.com. These differences in activity are often linked to variations in sequence, charge, hydrophobicity, and their resulting membrane interactions and structural dynamics mdpi.comfrontiersin.orgconicet.gov.ar.
For instance, Temporin L is noted for being rich in aromatic residues and containing two positively charged amino acids, contributing to its broader spectrum activity compared to some other temporins mdpi.com. Comparisons between Temporin A and Temporin L have highlighted differences in their spectra of activity and toxicity, which have been investigated through structural studies in membrane-mimicking environments acs.org.
Structural comparisons also extend to the conformational behavior of different temporins. While the alpha-helical conformation in membrane-mimetic environments is a shared feature, the stability and specific orientation of the helix can vary among family members, influencing their interaction with different membrane types researchgate.netmdpi.comacs.org. For example, studies comparing Temporin-Ra and Temporin-Rb revealed differences in their induced secondary structures and orientation in model membranes researchgate.net.
Biological Activities and Molecular Mechanisms of Temporin C
Spectrum of Antimicrobial Activity
Temporins, including Temporin-C, exhibit a range of antimicrobial activities against various microorganisms, although their primary efficacy is often directed towards Gram-positive bacteria. conicet.gov.arird.frmdpi.com
Efficacy Against Gram-Positive Bacteria
Temporins are predominantly active against Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. ird.frmdpi.comnih.govplos.org Studies on various temporin peptides, such as Temporin A and Temporin-1CEh, have demonstrated potent activity against Staphylococcus aureus. mdpi.comnih.govplos.orgnih.gov For instance, Temporin-1CEh showed good anti-Gram-positive bacteria activity. nih.gov Temporin-FL also demonstrated strong activity against Gram-positive bacterial strains, including MRSA. frontiersin.org The minimum inhibitory concentrations (MICs) against Gram-positive bacteria for some temporins can range from 2.5 to 20 µM. mdpi.com Analogs of temporins have also shown improved activity against Gram-positive bacteria. mdpi.complos.orgfrontiersin.org
Efficacy Against Gram-Negative Bacteria
While the primary activity of most temporins is against Gram-positive bacteria, some members of the temporin family and their analogs display activity against Gram-negative bacteria. conicet.gov.arird.frmdpi.complos.org Temporin L, for example, is known for its activity against both Gram-positive and Gram-negative bacteria. plos.orgtandfonline.comunimi.it Some temporin analogs, designed to increase positive charge or modify hydrophobicity, have shown enhanced activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govfrontiersin.org For example, the analog L-K6, derived from Temporin 1CEb, was more active than the parent peptide against several Gram-negative bacteria. mdpi.com Temporin-1CEh, while primarily active against Gram-positive bacteria, had weaker activity against Gram-negative bacteria, but modified analogs like T1CEh-KKPWW showed significantly increased activity against Gram-negative bacteria in vitro and in vivo. nih.gov Temporin-FL, however, showed no effect on Gram-negative bacteria in one study. frontiersin.org Temporin-SHe has also shown efficacy against Gram-negative bacteria such as E. coli and A. baumannii, although it was less active against K. pneumoniae and S. enterica. ird.fr
Antifungal Activity
Temporins also exhibit antifungal activity, particularly against yeasts such as Candida albicans. conicet.gov.arird.frmdpi.comfrontiersin.orgcdnsciencepub.comcdnsciencepub.com Temporin A is active against fungi. mdpi.com Temporin HN2 is noted as being particularly active against fungi like C. albicans. mdpi.com Temporin-FL demonstrated activity against fungi with MICs ranging between 8 and 32 µM. frontiersin.org [K3]temporin-SHa has been found to be active in vitro against several yeasts, including Candida species and Cryptococcus neoformans, with MIC values between 5.5 and 45 µM. cdnsciencepub.comcdnsciencepub.commdpi.com This peptide displayed rapid fungicidal activity against C. albicans, which could be due to membrane permeabilization. cdnsciencepub.comcdnsciencepub.com Some temporins, like Temporin-Tl, have shown antifungal activity against yeasts with low MIC values against C. albicans. cdnsciencepub.com
Other Microbicidal Effects (e.g., Antiparasitic)
Beyond antibacterial and antifungal activities, some temporins have demonstrated effects against other microorganisms, including parasites. ird.frmdpi.com A small number of temporins are able to kill parasites. ird.frird.fr Temporin A has been shown to present activity against protozoa. mdpi.com Temporin-SHa exhibits broad antimicrobial activity, including against parasites such as Leishmania. ird.frmdpi.comresearchgate.netnih.gov Temporin-SHa and its analog [K3]SHa showed potent and rapid antiprotozoal activities against different Leishmania species, including Leishmania infantum and Leishmania mexicana. ird.frird.frresearchgate.net Temporin-SHe also exhibited antiparasitic activity towards different Leishmania species. ird.frresearchgate.net The antiparasitic activity of temporins can involve the disruption of the parasite membrane. nih.govupf.edu
Mechanisms of Microbial Cell Interaction and Membrane Permeabilization
The mechanism of action of temporins primarily involves interaction with and disruption of the microbial cell membrane. ird.frird.frnih.govmdpi.comnih.gov
Electrostatic and Hydrophobic Interactions with Bacterial Membranes
AMPs, including temporins, typically interact with bacterial membranes through a combination of electrostatic and hydrophobic forces. ird.frfrontiersin.orgmdpi.comnih.govnih.govmdpi.com The initial interaction is often driven by electrostatic attraction between the positively charged amino acids (such as lysine (B10760008) and arginine) in the peptide and the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and lipopolysaccharide (LPS) in Gram-negative bacteria. frontiersin.orgunimi.itmdpi.commdpi.com This electrostatic interaction leads to an increased concentration of the peptide on the membrane surface. tandfonline.com Following the initial electrostatic binding, hydrophobic interactions between the hydrophobic residues of the temporin and the lipid bilayer of the membrane become crucial for membrane insertion and destabilization. tandfonline.commdpi.commdpi.com Temporins adopt an amphipathic α-helical structure in membrane-mimetic environments, with a hydrophobic face that interacts with the lipid bilayer and a hydrophilic face exposing the cationic residues. unimi.it This interaction can lead to membrane permeabilization and disruption through various mechanisms, such as the carpet model or pore formation, ultimately resulting in cell death. ird.frtandfonline.com The balance between electrostatic and hydrophobic interactions is critical for the peptide's activity and selectivity towards microbial membranes over mammalian cell membranes. nih.govmdpi.com Increasing the net positive charge can enhance electrostatic interactions, while hydrophobicity influences membrane penetration. nih.govmdpi.com Studies using model membranes mimicking bacterial compositions have confirmed the selective binding of temporins to anionic membranes. ird.frtandfonline.com
Anticancer Research Applications of Temporin Family Peptides
Induction of Intracellular Signaling Alterations in Cancer Cells (e.g., Ca2+ elevation, ROS production, mitochondrial membrane potential collapse)
Research on Temporin-1CEa, a related temporin peptide, has demonstrated its ability to induce rapid cytotoxicity in cancer cells through mechanisms involving alterations in intracellular signaling. Studies on human breast cancer cell lines, such as MDA-MB-231, MCF-7, and Bcap-37, have shown that Temporin-1CEa can evoke significant intracellular calcium ion (Ca2+) elevations. nih.govuni-freiburg.de This increase in intracellular Ca2+ concentration is suggested to be a rapid event contributing to cell death. nih.govuni-freiburg.de
Furthermore, Temporin-1CEa treatment has been observed to lead to the over-generation of reactive oxygen species (ROS) in these cancer cells. nih.govuni-freiburg.de The surge in ROS production is another key intracellular event implicated in the peptide's cytotoxic effects. nih.govuni-freiburg.de
A notable impact of Temporin-1CEa on cancer cells is the collapse of mitochondrial membrane potential (Δφm). nih.govuni-freiburg.de This depolarization of the mitochondrial membrane is a critical event that can precede or accompany other intracellular changes like elevated Ca2+ and ROS production, ultimately contributing to the induction of cell death. nih.govuni-freiburg.de The negatively charged mitochondrial membranes may represent preferential intracellular targets for internalized Temporin-1CEa. nih.govuni-freiburg.de The interplay between elevated intracellular Ca2+ and ROS can lead to mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore (mPTP), potentially triggering the release of proapoptotic factors like cytochrome c. uni-freiburg.de
These intracellular signaling alterations, including Ca2+ elevation, ROS production, and mitochondrial membrane potential collapse, are suggested to be part of both direct membrane-disrupting effects and intracellular mechanisms initiated by Temporin-1CEa in cancer cells. nih.govuni-freiburg.de
Immunomodulatory Research Potential
Temporins, including Temporin L and its analogues, have demonstrated notable immunomodulatory properties, suggesting a research potential for Temporin C in modulating immune responses. These peptides are recognized not only for their direct antimicrobial activities but also for their ability to influence host immune reactions.
Modulation of Inflammatory Responses
Several temporins have shown the capacity to modulate inflammatory responses, particularly those triggered by bacterial components like lipopolysaccharide (LPS). Temporin 1CEa, for instance, exhibits anti-inflammatory activity and can bind to LPS, primarily through electrostatic attraction, thereby inhibiting its inflammatory effects. This interaction can lead to the downregulation of the MyD88-dependent signaling pathway, reducing the release of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Studies on Temporin L and its analogues have also highlighted their anti-inflammatory activities. These peptides have been shown to inhibit LPS-induced pro-inflammatory responses in macrophages. Specifically, they can significantly reduce the production of key inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated primary rat macrophages. Research using in vivo models of inflammation, such as zymosan-induced peritonitis, has further supported the anti-inflammatory potential of temporin-L analogues, demonstrating a reduction in leukocyte infiltration and the synthesis of inflammatory mediators including IL-6, TNF-α, and MCP-1.
The ability of temporins to neutralize LPS and modulate downstream signaling pathways underscores their potential as agents for mitigating excessive inflammatory responses.
Interaction with Immune Cells and Signaling Pathways
Temporins can interact with immune cells and influence various signaling pathways, contributing to their immunomodulatory effects. While specific details on this compound's direct interactions are limited in the provided context, the actions of other temporins and related antimicrobial peptides (AMPs) offer relevant insights.
Antimicrobial peptides, as integral components of the innate immune system, can regulate both pro-inflammatory and anti-inflammatory responses by modulating signaling pathways and directly or indirectly recruiting effector cells like phagocytes. Temporin A, for example, has been suggested to play a role in the host immune response by acting as a chemoattractant for phagocytic leukocytes through interaction with the Formyl Peptide Receptor-Like 1 receptor.
Temporin L has been studied for its immunomodulatory activity, including its ability to bind directly to LPS, which is relevant to interactions with immune cells that recognize this bacterial component. The modulation of cytokine signaling pathways, such as the MyD88-dependent pathway by Temporin 1CEa, exemplifies how these peptides can interfere with key cascades in immune cells activated by inflammatory stimuli.
The broader context of AMPs indicates that they can influence immune cell functions, including proliferation, phagocytosis, and the secretion of cytokines and immunoglobulins, often by modulating various intracellular signaling pathways. While the precise mechanisms for every temporin, including Temporin C, require further investigation, the evidence from related peptides suggests a potential for interaction with immune cells and the modulation of their signaling processes.
Structure Activity Relationship Sar Studies and Analogue Design for Temporin C
Influence of Amino Acid Substitutions on Biological Activity
Amino acid substitutions are a common strategy in temporin SAR studies to modulate peptide properties and biological function. The position and nature of the substituted residue can significantly impact antimicrobial potency and selectivity. For instance, studies on Temporin A analogues have shown that the presence of a hydrophobic residue at the N-terminus and bulky residues at positions 5 and 12 are important for antibacterial activity. nih.gov Replacing a strongly basic Arginine residue at position 7 with a less basic Lysine (B10760008) residue in Temporin A led to decreased antibacterial activity. nih.gov
Modifications involving the substitution of natural amino acids with unnatural ones have also been explored. For example, in Temporin-SHf, substituting a Serine residue at position 5 with Arginine ([R5]SHf) increased the net positive charge, which is generally associated with better antimicrobial activity. researchgate.net Analogs of Temporin-SHf incorporating unnatural amino acids like p-terbutylphenylalanine at position 2 and Arginine at position 5 ([p-tBuF2, R5]SHf) demonstrated improved antimicrobial activity, including against Gram-negative bacteria, while maintaining low toxicity. researchgate.netacs.orgresearchgate.net
The impact of D-amino acid substitutions has also been investigated. Replacing L-amino acids within the α-helical domain of a Temporin L analogue with their corresponding D-isomers, which can act as helix breakers, provided insights into the relationship between α-helix content and biological activities. researchgate.net A single L to D amino acid substitution was found to preserve strong anti-Candida activity in a Temporin L analogue while reducing toxicity to human cells. researchgate.net
Role of Peptide Net Charge and Hydrophobicity in Efficacy and Selectivity
The net positive charge and hydrophobicity are critical physicochemical properties influencing the interaction of temporins with microbial membranes. Temporins typically possess a positive net charge (ranging from 0 to +3) due to the presence of basic amino acids like Lysine and Arginine, and a significant percentage of hydrophobic residues (around 50%). nih.govfrontiersin.orgnih.govuniroma1.itnih.gov This amphipathic nature facilitates their initial electrostatic interaction with the negatively charged bacterial cell surface, followed by insertion into the hydrophobic lipid bilayer. nih.govnih.gov
Increasing the net positive charge has been shown to enhance antimicrobial activity, particularly against Gram-negative bacteria, by promoting stronger electrostatic interactions with the lipopolysaccharide (LPS) layer of the outer membrane. frontiersin.orgnih.govresearchgate.netuniroma1.it For example, adding Lysine residues to the N-terminus of Temporin-1CEh increased activity against Gram-negative bacteria. nih.gov However, a balance between hydrophobicity and cationicity is required for optimal biological activity and reduced toxicity. mdpi.com Studies on Temporin 1CEb analogues showed that increasing the positive charge while decreasing hydrophobicity could lead to improved activity against a broader spectrum of bacteria with reduced hemolytic activity. mdpi.com Conversely, increasing both net charge and hydrophobicity in some Temporin-1CEh analogues enhanced antimicrobial and antibiofilm activity but also increased hemolysis. nih.gov
The strength of the interaction and the depth of internalization into the target membrane are related to antimicrobial capacity, and increasing hydrophobicity can improve these interactions. uniroma1.it However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells. nih.govnih.govuniroma1.it
Significance of C-Terminal Amidation
C-terminal amidation is a common post-translational modification found in natural temporins and is considered important for their biological activity. mdpi.comnih.govfrontiersin.orgacs.orgnih.govresearchgate.net This modification results in a neutral amide group at the C-terminus instead of a negatively charged carboxyl group, which can influence the peptide's net charge, hydrophobicity, and conformational properties.
Studies suggest that C-terminal amidation contributes to the positive net charge of temporins, which is essential for their interaction with negatively charged bacterial membranes. frontiersin.org The presence of a C-terminal Glycine (B1666218) in the precursor sequence acts as an amide donor for this modification in mature peptides like Temporin-1CEh. frontiersin.orgnih.gov While the C-terminus is often modified in analogue design, some studies indicate that modifications in this region might lack selectivity between antimicrobial and hemolytic activities. nih.gov However, other studies have explored conjugating molecules to the C-terminus for enhanced properties. rsc.org
Effects of Peptide Length and Truncation Strategies
Temporins are among the shortest known AMPs, with lengths typically ranging from 10 to 14 amino acids. mdpi.comnih.govnih.govfrontiersin.orgacs.org The length of the peptide sequence plays a role in its ability to adopt the necessary secondary structure (often α-helical) and to interact effectively with target membranes.
Truncation strategies, involving the removal of amino acids from either the N- or C-terminus, have been used to investigate the minimal sequence required for activity and to potentially reduce toxicity. For example, removing amino acids from the C-terminus of Temporin-1CEh and Temporin-1CEa was attempted to decrease hydrophobicity and reduce hemolytic activity. nih.gov Studies on truncated analogues of other AMPs, like Protegrin-1, have shown that shorter versions can retain activity, suggesting that the core functional domain might be smaller than the full-length peptide. ntu.edu.sg
Design and Evaluation of Constrained (e.g., Cyclic, Stapled) and Branched Analogues
Introducing conformational constraints through cyclization or stapling is a strategy used to improve the stability, bioavailability, and activity of peptides. acs.orguniroma1.it Cyclic temporin analogues have been designed to increase α-helicity content, which is correlated with biological activity. nih.govacs.orguniroma1.it Studies on cyclic Temporin L analogues have shown that the position of cyclization is crucial, with modifications in certain regions leading to a dramatic loss of activity. uniroma1.it Lactam and triazole bridges have been used for side-chain-to-side-chain tethering to stabilize the α-helical structure. uniroma1.itrsc.org Cyclic Temporin L analogues have demonstrated antifungal and antibiofilm activities against Candida species. nih.govresearchgate.net
Branched peptides, where additional peptide chains are attached to a core structure, have also been explored. nih.gov While some branched peptides have shown low cell toxicity, others have increased hemolysis, suggesting that the specific peptide sequence is more critical than the branched structure itself in determining toxicity. nih.gov
Conjugation Strategies for Enhanced Functional Properties
Conjugating temporins or their analogues to other molecules is a strategy to enhance their functional properties, such as improving membrane interaction, targeting specific cells, or increasing stability. Lipidation, the attachment of fatty acid chains, is one such strategy that has been applied to temporin analogues. nih.govuniroma1.ittandfonline.com Adding lipid tails can increase hydrophobicity, facilitate incorporation into lipid bilayers, and promote self-assembly, leading to improved membrane permeabilization and enhanced antimicrobial activity. nih.govuniroma1.ittandfonline.com For instance, a lipidated Temporin L analogue with an alkyl chain attached to the N-terminus showed improved effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov
Conjugation with iron-chelating siderophores has also been investigated as a strategy to combat Gram-negative pathogens by reducing iron availability, which is essential for bacterial growth. rsc.org Hydroxamate-based peptides derived from a cyclic Temporin L analogue demonstrated the ability to chelate Fe³⁺, leading to a reduction in MIC values against K. pneumoniae and E. coli. rsc.org Conjugation of a LPS binding motif to Temporin A and Temporin B has also been explored to enhance interactions with the Gram-negative bacterial outer membrane. ntu.edu.sg
Computational Design Approaches for Temporin C Analogues
Computational methods play an increasingly important role in the design and optimization of temporin analogues. These approaches can predict peptide structures, analyze interactions with membranes or specific targets, and screen potential modifications in silico before experimental synthesis and testing. ntu.edu.sgscispace.comresearchgate.net
Biosynthesis and Processing Pathway of Temporin C
Identification of Precursor cDNA Sequences
The biosynthesis of temporins begins with the genetic information encoded in cDNA sequences. Studies involving the screening of cDNA libraries prepared from the skin of Rana temporaria have led to the identification of cDNA clones encoding the precursors of various temporins, including Temporin-C. nih.goviiitd.edu.in These precursor cDNA sequences contain open reading frames that translate into prepropeptides. nih.gov Analysis of these sequences reveals a conserved structural organization typical of peptide precursors. iiitd.edu.innih.gov
The precursor protein for temporins generally consists of several distinct regions:
A signal peptide at the N-terminus. nih.goviiitd.edu.innih.gov
An acidic "spacer" or propeptide region. nih.goviiitd.edu.innih.gov
The sequence corresponding to the mature temporin peptide. nih.govnih.gov
A C-terminal region often containing a glycine (B1666218) residue that serves as an amide donor for post-translational amidation. nih.goviiitd.edu.innih.govfrontiersin.org
For example, the precursor of Temporin-1CEh from Rana chensinensis contains a highly conserved signal peptide of 22 amino acid residues, an acidic spacer, a Lys-Arg propeptide convertase cleavage site, the mature peptide region (12-15 residues for Temporin-1CEh and its analogues), and a C-terminal Gly. nih.gov Similarly, temporin precursors from Rana temporaria have been shown to terminate with a Gly-Lys sequence. nih.goviiitd.edu.in
Post-Translational Modification Events (e.g., Signal Peptidase Cleavage, C-Terminal Amidation)
Following translation, the precursor protein undergoes several crucial post-translational modifications to yield the mature, active this compound peptide. These modifications are essential for the peptide's structure, function, and stability. researchgate.netfrontiersin.org
One of the initial steps is the cleavage of the signal peptide. The signal peptide, typically located at the N-terminus of the precursor, directs the protein into the secretory pathway. nih.goviiitd.edu.innih.govfrontiersin.org Signal peptidases recognize specific cleavage sites, often located after a cysteine residue or characterized by small amino acid residues at positions -1 and -3 relative to the cleavage site. iiitd.edu.infrontiersin.orgdntb.gov.uanih.gov In temporin precursors, the cleavage site for signal peptidase is likely located after a cysteine residue, as observed in studies of Rana temporaria temporins. iiitd.edu.in
Following signal peptide cleavage, the propeptide region is removed by proteolytic processing. A common processing site recognized by prohormone convertases is a dibasic residue sequence, such as Lys-Arg, which is found preceding the mature peptide sequence in temporin precursors. nih.goviiitd.edu.innih.govresearchgate.net
A critical post-translational modification for temporins is C-terminal amidation. researchgate.netplos.orgmdpi.comnih.goviiitd.edu.infrontiersin.orgfrontiersin.orgnih.govmdpi.comacs.org This process involves the conversion of a C-terminal glycine residue in the precursor to an amide group in the mature peptide. nih.goviiitd.edu.innih.govwikipedia.org The presence of a C-terminal glycine followed by basic residues (like Lys) in the precursor sequence provides the necessary structure for enzymatic amidation by peptidylglycine alpha-amidating monooxygenase (PAM). nih.goviiitd.edu.in C-terminal amidation neutralizes the negative charge of the carboxyl group, which is important for the peptide's interaction with bacterial membranes and its biological activity. frontiersin.orgfrontiersin.org this compound, like other temporins, is C-terminally amidated in its mature form. novoprolabs.comuniprot.org
Data on the amino acid sequence and modifications of this compound from Rana temporaria are available.
| Feature | Description |
| Peptide Sequence | LLPILGNLLNGLL |
| Length | 13 amino acids |
| C-terminal | Amidated (Leucine amide) |
| Source Organism | Rana temporaria (European common frog) novoprolabs.comuniprot.org |
| UniProt Accession | P56918 (TEMPC_RANTE) uniprot.org |
| Molecular Weight | ~1361.7 Da (calculated) novoprolabs.com, 1360.88 Da (Mass Spectrometry) uniprot.org |
Secretory Mechanisms from Granular Glands of Amphibian Skin
Temporins, including this compound, are synthesized and stored in specialized granular glands located in the skin of amphibians. researchgate.netconicet.gov.armdpi.complos.org These glands are a key component of the amphibian innate immune system. researchgate.netconicet.gov.ar Upon appropriate stimuli, such as stress or injury, the contents of these granular glands, including antimicrobial peptides, are released onto the skin surface. researchgate.netmdpi.com This secretion process is often described as holocrine, where the entire cell disintegrates to release its contents. researchgate.net The release of these peptides is a rapid defense mechanism to protect the frog from potential microbial invasion. researchgate.netconicet.gov.armdpi.com The peptides are released in high concentrations, contributing to the antimicrobial barrier on the amphibian skin. researchgate.netconicet.gov.ar
The precise molecular mechanisms regulating the secretion of temporins from granular glands involve neural and potentially hormonal signals. Adrenergic receptors are thought to play a role in stimulating secretion. researchgate.net The expression of AMP genes in amphibian skin glands may also be regulated by thyroid hormones, potentially synchronized with metamorphosis and molting to enhance skin defense. researchgate.net
Advanced Methodologies in Temporin C Research
Peptide Synthesis Techniques
The study of Temporin C and its analogs often requires their synthesis in a laboratory setting. Solid-Phase Peptide Synthesis (SPPS) is the predominant technique used for this purpose.
Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tert-butyl chemistry)
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides, including temporins. nih.govnih.gov The Fmoc (9-fluorenylmethoxycarbonyl)/tert-butyl (tBu) strategy is a common approach within SPPS. nih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support resin. nih.govtandfonline.com
The Fmoc group is used for the temporary protection of the α-amino group of the incoming amino acid. nih.govtandfonline.com It is removed by treatment with a mild base, typically piperidine, allowing the coupling of the next amino acid. nih.govtandfonline.com The side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl group, which remain intact throughout the synthesis cycles. nih.gov
The synthesis process generally involves repeated cycles of Fmoc deprotection, amino acid coupling, and capping (to block any unreacted amino groups). unimi.it Coupling reagents, such as HBTU, HOBT, COMU, Oxyma, DIC, and PyBOP, are used to activate the carboxyl group of the incoming Fmoc-protected amino acid, facilitating its reaction with the free amino group on the resin-bound peptide chain. nih.govunimi.it Ultrasound-assisted SPPS (US-SPPS) has also been employed to potentially improve synthesis efficiency. tandfonline.comnih.govacs.org
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups using a strong acid cocktail, typically trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (B1312306) (TIS) and water. unimi.it The crude peptide is then precipitated, often using cold ether. unimi.it
Purification and Characterization (e.g., RP-HPLC, Mass Spectrometry)
Following synthesis and cleavage, the crude peptide mixture contains the target peptide along with truncated sequences, deletion peptides, and other impurities. Purification is essential to obtain the desired peptide in sufficient purity for further studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the purification of synthetic temporins. unimi.itmdpi.comresearchgate.net RP-HPLC separates peptides based on their hydrophobicity using a stationary phase with hydrophobic properties and a mobile phase typically composed of a gradient of acetonitrile (B52724) in water, usually containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. unimi.itmdpi.comresearchgate.net The TFA helps to improve peak shape and resolution by ion-pairing with the positively charged amino groups of the peptide. unimi.itresearchgate.net Peptides are eluted based on their differential partitioning between the stationary and mobile phases. researchgate.net
Characterization of the synthesized and purified peptide is crucial to confirm its identity and purity. Mass Spectrometry (MS), particularly coupled with liquid chromatography (LC-MS or LC-MS/MS), is a primary technique used for this purpose. unimi.itmdpi.comresearchgate.net Mass spectrometry provides information about the molecular weight of the peptide, confirming that the correct number and type of amino acids have been incorporated. LC-MS allows for the separation of any remaining impurities by liquid chromatography before mass analysis. unimi.it
Other techniques may be used to assess purity, such as Ultra-Performance Liquid Chromatography (UPLC). mdpi.com Various spectral techniques can also be employed for full characterization. mdpi.com
Spectroscopic Techniques for Structural Analysis
Understanding the structure of Temporin C, particularly its conformation in different environments, is critical for elucidating its mechanism of action. Spectroscopic techniques provide valuable insights into peptide structure.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins in solution. unimi.itjascoinc.comformulationbio.comnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. jascoinc.comformulationbio.com
The far-UV region (180-250 nm) of the CD spectrum is sensitive to the conformation of the peptide backbone. jascoinc.comformulationbio.com Different secondary structures, such as alpha-helices, beta-sheets, and random coils, exhibit characteristic CD spectra with distinct minima and maxima at specific wavelengths. jascoinc.comnih.gov For instance, alpha-helical structures typically show two negative bands at 208 and 222 nm and a positive band at 192 nm. nih.gov
CD spectroscopy is particularly useful for studying the conformational changes of temporins in different environments, such as aqueous solutions and membrane-mimicking environments (e.g., in the presence of micelles or liposomes), which are relevant to their interaction with biological membranes. nih.govresearchgate.netacs.org Studies on other temporin isoforms, like Temporin A and L, have shown that they can undergo a transition from a random coil structure in water to an alpha-helical conformation in the presence of membrane-mimicking agents like trifluoroethanol (TFE) or SDS micelles. researchgate.netacs.org This suggests that Temporin C likely adopts an alpha-helical structure upon interacting with membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. acs.orgplos.orgsemanticscholar.orgresearchgate.netresearchgate.net NMR provides detailed information about the local environment of individual atoms within the peptide, including interatomic distances and dihedral angles, which can be used to calculate the peptide's 3D structure. researchgate.net
For temporins, NMR spectroscopy has been used to study their conformation in various environments, including aqueous solutions and membrane-mimicking systems like detergent micelles (e.g., SDS or DPC micelles) or lipopolysaccharide (LPS) micelles. acs.orgplos.orgsemanticscholar.orgresearchgate.net These studies are crucial for understanding how temporins interact with and perturb bacterial membranes.
NMR studies on other temporin isoforms, such as Temporin-1Ta, have revealed that their conformation can vary depending on the membrane mimetic environment. plos.orgsemanticscholar.org For example, Temporin-1Ta adopts a helical conformation in LPS micelles, which are models for the outer membrane of Gram-negative bacteria. plos.orgsemanticscholar.org Saturation transfer difference (STD) NMR can provide information about which residues of the peptide are in close proximity to the membrane mimetic. plos.orgsemanticscholar.org
Fluorescence Spectroscopy (e.g., SYTOX Green, Laurdan, Thioflavin T assays)
Fluorescence spectroscopy techniques are employed to investigate the interaction of temporins with membranes and their effects on membrane integrity and properties.
SYTOX Green Assay: SYTOX Green is a fluorescent nucleic acid stain that is impermeable to live cells with intact membranes. uniroma1.it It can only enter cells with compromised membranes and stain intracellular DNA, resulting in increased fluorescence. uniroma1.itscience.gov The SYTOX Green assay is used to assess the ability of temporins to permeabilize bacterial or other cell membranes. uniroma1.it An increase in SYTOX Green fluorescence in the presence of a temporin indicates membrane damage. uniroma1.it
Laurdan Assay: Laurdan (6-dodecanoyl-N,N-dimethyl-2-naphthylamine) is a fluorescent probe that is sensitive to the polarity of its environment and is used to study membrane fluidity and order. Laurdan incorporates into lipid bilayers and its emission spectrum shifts depending on the phase of the lipids. This assay can provide insights into how temporins affect the physical properties of membranes upon binding.
Thioflavin T (ThT) Assay: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, which are ordered protein aggregates rich in beta-sheet structure. mdpi.comresearchgate.netrsc.org While primarily used for studying amyloid formation, ThT has also been used in the context of antimicrobial peptides to investigate peptide aggregation or interaction with ordered structures within membranes or biofilms. uniroma1.itscience.gov An increase in ThT fluorescence can indicate peptide aggregation or binding to specific structures. uniroma1.itresearchgate.net However, it is important to note that the ThT assay for amyloid fibril detection can be influenced by exogenous compounds. uniroma1.it
These fluorescence techniques provide kinetic and mechanistic information about the interaction of Temporin C with membranes, complementing the structural information obtained from CD and NMR spectroscopy.
Microscopic Techniques for Cellular Interaction Visualization
Microscopic techniques offer high-resolution insights into the effects of Temporin C on target cells and membranes, allowing researchers to observe morphological changes and interaction patterns at the micro and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of cells and biofilms treated with temporins, including Temporin C or its analogues. SEM provides detailed images of the external morphology, revealing alterations such as membrane damage, cell shrinkage, or disruption of biofilm structures. For instance, SEM has been used to observe the effects of temporin-FL and its analogues on Staphylococcus aureus (MRSA) biofilms. Treatment with these peptides at varying concentrations led to observable disruption of the biofilm structure and changes in the bacterial cell surface, including crumpled and rough membranes at lower concentrations and drastic decreases in cell numbers and shrunken cell surfaces at higher concentrations. frontiersin.orgresearchgate.net Regular MRSA biofilms show intensive and abundant aggregations with cells maintaining a round shape. frontiersin.orgresearchgate.net SEM has also been employed to visualize the effects of temporin-SHa on Pseudomonas aeruginosa bacteria and Leishmania infantum parasites, showing membrane permeabilization and lysis. plos.org Temporin L treatment of Escherichia coli cells, observed by SEM, showed the formation of "ghost-like" bacteria rather than complete lysis, indicating a non-membrane-lytic mechanism of action. portlandpress.comresearchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the visualization of internal cellular structures and detailed membrane damage. TEM is used to investigate the ultrastructural changes within bacterial or cancer cells upon exposure to temporins. Studies using TEM on Staphylococcus aureus treated with temporin-1OLa have shown damage to bacterial membranes. nih.gov TEM analysis of E. coli cells treated with Temporin L demonstrated that the peptide impaired cell division, leading to the formation of long, filamentous cells, and also revealed changes at the nanoscale level of the bacterial membrane. unimi.it TEM has also been used to observe the effects of temporin-1CEa on human breast cancer cells (Bcap-37), revealing membrane breakage and leakage of intracellular components within one hour of treatment. nih.gov TEM images of Candida albicans treated with temporin [K3]SHa have also been reported. univ-poitiers.fr
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface of samples at the nanoscale, providing topographical information and allowing for the study of membrane interactions in detail. AFM can reveal changes in membrane roughness, pore formation, or peptide aggregation on the membrane surface. AFM imaging has been used to visualize temporin-induced membrane damages in bacteria and parasites, including Pseudomonas aeruginosa and Leishmania infantum, confirming a membranolytic mechanism of action for temporin-SHa. plos.orgnih.gov AFM measurements on supported lipid bilayers have also been used to study membrane thinning effects induced by temporin B and its derivatives. nih.gov
Fluorescence Imaging
Fluorescence imaging techniques are widely used in temporin research to study peptide-membrane interactions, membrane permeability, and intracellular localization. Various fluorescent probes are employed to monitor different aspects of cellular response. For instance, fluorescence microscopy has been used to study the interaction of Temporin L with E. coli cells, utilizing a triple-staining method to identify living cells, total cells, and cells with altered membrane permeability. portlandpress.comresearchgate.net These studies revealed that Temporin L increased the permeability of the inner bacterial membrane in a dose-dependent manner. portlandpress.comresearchgate.net FITC-labeled temporin-1CEa has been used to visualize its binding to cell membranes and transfer into the intracellular space in human breast cancer cells. iiitd.edu.in Fluorescence imaging with dyes like DiBAC4(3) has been used to assess membrane potential depolarization induced by temporin-1CEa in cancer cells. iiitd.edu.in Assays monitoring the uptake of fluorescent dyes like Sytox Green are used to evaluate membrane integrity and permeability in bacteria treated with temporins. mdpi.com Confocal microscopy, a type of fluorescence microscopy, provides optical sectioning for clearer visualization of peptide distribution within cells or biofilms. mdpi.comacs.org
Model Membrane Systems for Mechanistic Studies
Model membrane systems, such as liposomes, are invaluable tools for studying the direct interactions of temporins with lipid bilayers in a controlled environment, helping to elucidate their mechanisms of action without the complexity of a living cell.
Liposomes (e.g., Large Unilamellar Vesicles)
Liposomes, particularly Large Unilamellar Vesicles (LUVs), are frequently used to mimic biological membranes with defined lipid compositions. These systems allow researchers to investigate peptide binding, insertion, and pore formation. Studies using liposomes composed of different phospholipids (B1166683) have shown that temporins can induce transmembrane pore formation, contributing to bacterial death. researchgate.netresearchgate.net The interaction of temporins with liposomes can be monitored by techniques such as fluorescence spectroscopy, observing changes in tryptophan emission or fluorescence quenching upon peptide insertion. mdpi.com Calcein release assays from calcein-loaded LUVs are commonly used to measure membrane permeabilization induced by temporins. researchgate.netacs.orgresearchgate.net These assays have shown that temporin L can cause significant leakage from liposomes mimicking bacterial membranes. researchgate.nettandfonline.com The lytic activity of temporins on liposomes can be affected by lipid composition, with enhanced intercalation observed in the presence of negatively charged phospholipids like phosphatidylglycerol (POPG), which are characteristic of bacterial membranes. nih.govacs.org Studies with giant unilamellar vesicles (GUVs) have revealed that temporin B can aggregate on the membrane surface and induce lipid lateral segregation, while temporin L can induce vesiculation of both zwitterionic (SOPC) and negatively charged (SOPC/POPG) giant vesicles. nih.govacs.orgmdpi.com Differential Scanning Calorimetry (DSC) on multilamellar vesicles is another technique used to study the interaction of temporins with model membranes, providing information on how peptides affect lipid phase transitions. acs.org
Compound Information
| Compound Name | PubChem CID |
| Temporin-C | Not found directly for "this compound" in the search results. Temporin L (CID 16139180) and other temporins were mentioned. nih.govciteab.comuni-freiburg.de |
| Temporin-FL | Not specified in search results. |
| Temporin-SHa | Not specified in search results. |
| Temporin-1CEa | Not specified in search results. |
| Temporin-1OLa | Not specified in search results. |
| Temporin L | 16139180 nih.gov |
| Temporin B | Not specified in search results. |
| Temporin A | Not specified in search results. |
| Temporin D | Not specified in search results. |
| Temporin H | Not specified in search results. |
| Temporin G | Not specified in search results. |
| Temporin-1CEb | Not specified in search results. |
| Temporin-1CEc | Not specified in search results. |
| Temporin-1CEh | Not specified in search results. |
| [K3]SHa | Not specified in search results. |
| Temporin-PTa | Not specified in search results. |
| Melittin | Not specified in search results. |
| Cytochrome c | Not specified in search results. |
| Lysozyme | Not specified in search results. |
| SYTO 9 | Not specified in search results. |
| Propidium Iodide (PI) | Not specified in search results. |
| FITC | Not specified in search results. |
| DiBAC4(3) | Not specified in search results. |
| Sytox Green | Not specified in search results. |
| Calcein | Not specified in search results. |
| Cholesterol | Not specified in search results. |
| POPG | Not specified in search results. |
| SOPC | Not specified in search results. |
| DOPC | Not specified in search results. |
| DOPG | Not specified in search results. |
| DOPE | Not specified in search results. |
| SDS | Not specified in search results. |
| TFE | Not specified in search results. |
| LPS | Not specified in search results. |
| FtsZ | Not specified in search results. |
Data Table Example (Illustrative - based on search findings but not directly extractable as a table):
While specific numerical data tables for Temporin C using all the requested techniques were not directly available in a structured format from the search results, the findings can be summarized qualitatively or, if specific comparable numerical data were present, presented in a table. Below is an illustrative example based on the types of findings reported for various temporins using these techniques.
| Temporin Peptide | Technique Used | Target (e.g., Bacteria, Liposomes) | Key Observation/Finding | Source Snippet Index |
| Temporin-FL | SEM | MRSA Biofilms | Biofilm disruption, crumpled membranes. | frontiersin.orgresearchgate.net |
| Temporin L | SEM, TEM | E. coli | Forms ghost-like bacteria, impairs cell division. | portlandpress.comresearchgate.netunimi.it |
| Temporin-SHa | AFM, SEM | P. aeruginosa, L. infantum | Membrane permeabilization/lysis. | plos.orgnih.gov |
| Temporin-1CEa | TEM, Fluorescence Imaging | Bcap-37 Cancer Cells | Membrane breakage, intracellular uptake, membrane potential depolarization. | nih.goviiitd.edu.in |
| Temporin L | Fluorescence Imaging | E. coli | Increases inner membrane permeability. | portlandpress.comresearchgate.net |
| Temporin-1OLa | TEM | S. aureus | Damages bacterial membranes. | nih.gov |
| Temporin B, Temporin L | Liposomes (LUVs, GUVs) | Model Membranes | Induce pore formation, affect lipid dynamics, induce vesiculation. | researchgate.netresearchgate.netnih.govacs.org |
| Temporin-1CEh | Liposomes | Model Membranes | Forms alpha-helix in presence of liposomes. | nih.gov |
Detergent Micelles (e.g., SDS, DPC, LPS)
Detergent micelles serve as crucial model systems to mimic the lipid bilayers of biological membranes, allowing researchers to study the structural changes and interactions of temporins in environments that resemble bacterial or mammalian cell membranes. Sodium dodecyl sulfate (B86663) (SDS) micelles are commonly used to simulate negatively charged bacterial membranes, while dodecylphosphocholine (B1670865) (DPC) micelles mimic zwitterionic mammalian membranes. Lipopolysaccharide (LPS) micelles are used to model the outer membrane of Gram-negative bacteria.
Studies involving various temporin isoforms, including those closely related to this compound, have utilized SDS and DPC micelles to investigate their secondary structure and membrane interactions. For instance, Temporin-1CEh forms helical structures in 1% SDS environments, as indicated by circular dichroism (CD) spectra showing characteristic negative peaks at 208 nm and 222 nm nih.gov. Similarly, Temporin-1CEb also assumes a helical structure in the presence of 30 mM SDS mdpi.com. Temporin-SHa and Temporin-SHc adopt well-defined amphipathic α-helical structures when bound to SDS micelles, typically extending from residue 3 to residue 12 acs.org. These structures are stabilized by interactions between aliphatic and aromatic side chains acs.org. Paramagnetic probe studies suggest that these peptides adopt a nearly parallel orientation to the micelle surface without deep penetration acs.org.
Research on Temporin A (TA) has shown that while it assumes a helical conformation in SDS micelles, it does not fold significantly in DPC micelles and is unable to penetrate the hydrophobic core, potentially explaining its low hemolytic activity nih.gov. Temporin L (TL) and TA have been investigated in SDS and DPC micelles to understand their different spectra of antimicrobial activity and toxicity. acs.org. NMR studies revealed that a strongly hemolytic analogue, Gln3-TA, maintained a stable helical conformation in these micelles, while a weakly hemolytic but antimicrobial analogue, Pro3-TL, showed conformational averaging acs.org.
The interaction of temporins with LPS micelles is particularly relevant for understanding their activity against Gram-negative bacteria. The LPS layer acts as a barrier, and temporins can self-associate in LPS, rendering them inactive against some Gram-negative strains. plos.org. NMR studies on Temporin-1Ta (TA) in LPS micelles revealed a helical conformation for residues L4-I12, with the N-terminal residues in extended conformations nih.gov. Saturation transfer difference (STD) NMR studies showed close proximity of several residues to the LPS micelles nih.gov. Temporin L assumes a dimeric helical structure in LPS micelles, while Temporin B appears heterogeneous due to self-associations plos.org. Binding studies of Temporin B to LPS have shown that an excess of peptide binds to LPS micelles, with dissociation constants in the micromolar range mdpi.com. Temporin 1CEa also binds to LPS, primarily through electrostatic attraction, inhibiting its inflammatory effects mdpi.com.
These studies using detergent micelles provide valuable insights into how temporins, including those structurally similar to this compound, interact with lipid environments, adopt specific conformations, and how these interactions relate to their antimicrobial and potential anti-endotoxin activities.
Functional Assays for Activity Evaluation
The biological activity of this compound and related peptides is rigorously evaluated using a variety of functional assays that probe their effects on microbial membranes and biofilms.
Membrane Permeability and Depolarization Assays
A key mechanism by which temporins exert their antimicrobial effect is by disrupting bacterial cell membranes, leading to increased permeability and depolarization. Membrane permeability assays typically measure the leakage of intracellular components or the uptake of fluorescent dyes by damaged cells. Depolarization assays monitor changes in the membrane potential using voltage-sensitive fluorescent dyes.
Temporin-1CEh has shown a high permeability rate against S. aureus and E. coli at its minimum bactericidal concentration (MBC), as measured by the binding of SYTOX GREEN nucleic dye to nucleic acid nih.gov. Analogues of Temporin-1CEh, such as T1CEh-KKPWW2, have demonstrated even higher permeability rates nih.gov. Temporin 1CEa also induces permeability in bacterial membranes mdpi.com. Temporin-FL and its analogues have been shown to induce membrane fracture and depolarization in MRSA frontiersin.org. The efficiency of permeability induced by Temporin-FL analogues was positively correlated with peptide concentration frontiersin.org.
Depolarization assays using dyes like DiSC3(5) have confirmed the ability of temporins to dissipate bacterial membrane potential. Temporin-SHe, for instance, induced instantaneous and significant depolarization in S. aureus nih.gov. This membranolytic mechanism involving rapid membrane permeabilization and depolarization has been observed for other temporins as well nih.gov. Temporin-1CEb analogues have also been shown to affect the integrity of E. coli and S. aureus plasma membranes by rapidly inducing membrane depolarization nih.gov. Temporin L's ability to greatly permeabilize the inner membrane of E. coli has been demonstrated by monitoring the leakage of cytoplasmic β-galactosidase .
These assays provide direct evidence of the membrane-disrupting capabilities of temporins, highlighting their potential as membrane-active antimicrobial agents.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are a significant challenge in treating infections due to their increased resistance to antibiotics. Temporins and their analogues have been investigated for their ability to inhibit biofilm formation and eradicate pre-formed biofilms.
Temporin-like peptides have shown effectiveness against Streptococcus mutans biofilms, a key pathogen in dental caries nih.gov. Derived peptides effectively inhibited the formation of S. mutans biofilms in a concentration-dependent manner nih.gov. Some peptides achieved inhibition rates of up to 90% at specific concentrations nih.gov. While exhibiting similar eradication ability on mature biofilms, the inhibition of formation was concentration-dependent. nih.gov. Temporin-FL and its analogues have demonstrated antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) frontiersin.org. They caused biofilm disruption and blocked biofilm formation, as observed by scanning electron microscopy frontiersin.org. The quantitative biofilm formation assay also confirmed that temporins at high concentrations could completely inhibit bacterial aggregation and biofilm formation frontiersin.org.
Temporin G (TG) has shown activity against preformed S. aureus biofilms, causing a significant reduction in biofilm viability mdpi.com. Other temporin isoforms, such as TA and TB analogues, have also been tested against S. aureus biofilms, demonstrating their ability to disrupt or reduce biofilm biomass mdpi.com. Temporin-GHa derivatives have also been shown to inhibit biofilm rapid accumulation by weakening the initial adhesion of S. mutans and reducing the production of exopolysaccharide (EPS) nih.gov.
These studies underscore the potential of temporins as agents to combat biofilm-associated infections, either by preventing their formation or by disrupting existing ones.
Computational and Theoretical Approaches
Computational methods play a vital role in understanding the molecular behavior of temporins, predicting their interactions, and guiding the design of novel analogues with improved properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of temporin peptides in various environments, including in the presence of model membranes. These simulations can provide insights into peptide folding, membrane insertion, and interactions with lipids at an atomic level.
MD simulations have been used to investigate the interaction between temporin peptides and mimic membranes of both Gram-positive and Gram-negative bacteria. For example, simulations have shown that Temporin B can disorder the stability of anionic phosphatidylglycerol (PG), a component of bacterial membranes nih.gov. Modified temporin peptides have also been studied using MD simulations to understand their interactions with different membrane components, such as phosphatidylethanolamine (B1630911) (PE) nih.gov. All-atom and coarse-grained MD simulations have supported experimental results regarding the interaction of Temporin B with mixed zwitterionic and anionic phospholipid membranes, confirming its ability to produce clusters and promote lipid extrusion mdpi.com.
MD simulations on Temporin L and its analogues in DPC micelles have indicated that these peptides prefer a location at the micelle-water interface acs.org. Simulations have also shown that certain temporin analogues can cause significant distortion of the micelle shape acs.org. MD simulations are also used to study the interaction of temporins with LPS, providing molecular insights into their mechanisms of action and limited activity against Gram-negative bacteria. conicet.gov.ar. MD simulations were also used to validate the stability of a docked complex between a Temporin 1CEa-IL-24 fusion protein and its receptor over a 100 ns period biomedpress.org.
These simulations complement experimental data by providing a dynamic view of temporin-membrane interactions, helping to elucidate the molecular mechanisms underlying their activity.
Molecular Docking and Fusion Protein Design
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a peptide and a target molecule, such as a protein or a receptor. This is particularly useful in the design of modified temporins or fusion proteins with enhanced or targeted activity.
Molecular docking studies have been employed to investigate the interaction of temporins with various targets. For instance, docking simulations have been used to study the interaction of Temporin-Ra with angiotensin-converting enzyme (ACE), predicting binding sites and interaction types researchgate.net. Docking has also been used to evaluate the interaction of Temporin L analogues with bacterial proteins like FtsZ, a key component of the bacterial divisome machinery nih.gov. Docking calculations can suggest the formation of peptide-protein complexes and guide further experimental investigations nih.gov.
The design of fusion proteins involving temporins is an emerging area of research. Computational approaches, including molecular docking and simulations, are crucial in the design and evaluation of these novel constructs. A computational study aimed to construct a fusion protein combining the properties of Temporin 1CEa with Interleukin-24 (IL-24) for potential anti-tumor applications bmrat.org. Molecular docking was used to predict the interaction between the designed fusion protein and its receptor, revealing hydrogen bonds and salt bridges at the interface biomedpress.orgbmrat.org. These computational studies provide a foundation for the development of fusion proteins with targeted therapeutic potential. bmrat.orgresearchgate.net.
Future Research Trajectories and Broader Implications for Temporin C
Comprehensive Elucidation of Intracellular Molecular Targets
While the primary mechanism of action for many temporins involves the disruption of cell membranes, particularly the negatively charged membranes of bacteria and cancer cells, there is growing interest in understanding their intracellular targets. Research suggests that internalized temporin-1CEa, for example, may target mitochondria due to their negatively charged membranes, similar to bacterial membranes. iiitd.edu.inplos.org This interaction can lead to the disruption of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). iiitd.edu.inplos.org Additionally, temporin-1CEa has been shown to trigger the release of intracellular calcium ions, potentially from internal stores like mitochondria or the endoplasmic reticulum. iiitd.edu.in Further investigation is needed to fully detail the molecular mechanisms involved in temporin-C's intracellular effects and how these contribute to its biological activities, such as inducing cell death in cancer cells. iiitd.edu.in
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds holds significant promise for enhancing its therapeutic potential and potentially overcoming resistance mechanisms. Studies have explored the synergistic activity of other temporins, such as temporin L, in combination with conventional antibiotics like piperacillin (B28561) and imipenem (B608078) against certain E. coli strains. conicet.gov.ar Combinations of different temporins, such as temporin L with temporins A and B, have also shown synergistic antibacterial effects. researchgate.netnih.gov More recently, acylated temporin L derivatives have demonstrated synergistic or additive effects when combined with voriconazole (B182144) against multidrug-resistant Candida albicans strains. tandfonline.com Future research on this compound could explore its synergistic potential with a range of antimicrobial, anticancer, and immunomodulatory agents to develop more effective combination therapies.
Development of Innovative Delivery Systems for Enhanced Research Applications
The development of innovative delivery systems is crucial to address potential limitations of peptide-based therapeutics, such as stability, bioavailability, and potential toxicity. frontiersin.orgresearchgate.net Encapsulation of antimicrobial peptides (AMPs) in micro- or nanostructures represents a promising approach to improve their stability, enable targeted delivery, reduce toxicity, and enhance efficacy. frontiersin.orgresearchgate.net Nanoparticles, including solid lipid nanoparticles, lipid nanocapsules, polymeric nanoparticles (like nanogels), mesoporous silica, and gold nanoparticles, are being explored as carriers for AMPs. researchgate.net These systems can protect peptides from degradation, improve solubility, control release kinetics, and facilitate targeted delivery to infection sites or tumor cells. frontiersin.orgresearchgate.netresearchgate.net Research into developing similar advanced delivery systems specifically for this compound could significantly enhance its application in research and potentially pave the way for clinical translation.
Integration with Omics Technologies for Systems-Level Understanding
Integrating this compound research with omics technologies offers a powerful approach to gain a comprehensive, systems-level understanding of its biological effects. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide large-scale data on biological molecules, offering insights into the complex molecular changes induced by this compound treatment. iisc.ac.inmdpi.comhumanspecificresearch.orgresearchgate.netnih.gov By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound, researchers can identify key pathways and networks affected by the peptide. mdpi.comnih.gov This integrated approach can help to fully elucidate the mechanisms of action, identify biomarkers of response or resistance, and uncover previously unknown effects of this compound on biological systems. humanspecificresearch.orgnih.gov
Theoretical Advancements in Peptide Design and Prediction of Activity
Theoretical advancements in peptide design and activity prediction are vital for optimizing this compound and developing novel analogs with improved properties. Computational methods and bioinformatics tools play a significant role in predicting peptide structures, activities, and potential targets. researchgate.netbmrat.org Strategies such as introducing positively charged residues or D-amino acids have been explored in the design of temporin analogs to reduce hemolytic activity while retaining or enhancing antimicrobial properties. mdpi.com Post-translational modifications, such as C-terminal amidation or N-terminal lipidation, are also important considerations in peptide design to improve stability and activity. nih.govfrontiersin.org Homology modeling and protein-peptide docking can be used to predict interactions with potential targets. bmrat.orgnih.gov Continued theoretical work in understanding the sequence-structure-activity relationships of this compound and its derivatives will facilitate the rational design of peptides with tailored therapeutic profiles.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on Temporin-C’s mechanism of action?
- Methodological Framework: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
- Population: Bacterial strains (e.g., Staphylococcus aureus).
- Intervention: this compound exposure at varying concentrations.
- Comparison: Control groups treated with standard antibiotics (e.g., vancomycin).
- Outcome: Quantify antimicrobial efficacy via minimum inhibitory concentration (MIC) assays.
Q. What strategies ensure a comprehensive literature review on this compound?
- Steps:
Use databases (e.g., PubMed, Scopus) with keywords: “this compound AND antimicrobial peptides,” “this compound AND structure-activity relationship.”
Distinguish primary sources (experimental studies) from secondary reviews to avoid bias.
Cross-reference citations in seminal papers to identify foundational studies.
- Tools: Citation management software (e.g., Zotero) to organize sources and track conflicting findings .
Advanced Research Questions
Q. How should I design experiments to assess this compound’s efficacy under varying physiological conditions (e.g., pH, salinity)?
- Experimental Design:
- Variables: Test this compound across pH gradients (4.0–7.4) and ionic strengths (0–150 mM NaCl).
- Controls: Include untreated samples and a reference peptide (e.g., LL-37).
- Replication: Perform triplicate trials to account for biological variability.
- Data Collection: Use fluorescence-based assays (e.g., SYTOX Green uptake) to quantify membrane disruption .
- Table 1: Example Experimental Conditions
| Condition | Range Tested | Measurement Method |
|---|---|---|
| pH | 4.0–7.4 | Fluorescence assay |
| NaCl Concentration | 0–150 mM | MIC determination |
Q. How can I resolve contradictions in reported antimicrobial spectra of this compound?
- Analysis Framework:
Variable Identification: Compare studies for differences in bacterial strains, peptide purity, or assay protocols.
Meta-Analysis: Aggregate data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers.
Reproducibility Testing: Replicate conflicting experiments under standardized conditions.
- Example: Discrepancies in Gram-negative bacterial susceptibility may arise from variations in lipopolysaccharide structure .
Q. What methodologies ensure reproducibility in this compound studies?
- Best Practices:
- Protocol Standardization: Document peptide synthesis methods (e.g., solid-phase vs. recombinant expression).
- Data Sharing: Deposit raw data in repositories (e.g., Zenodo) with metadata (e.g., solvent used, storage conditions).
- Pre-registration: Submit experimental designs to platforms like Open Science Framework to mitigate post hoc bias .
Data Integrity and Ethical Considerations
Q. How do I address ethical concerns when testing this compound in human-derived cell lines or tissues?
- Guidelines:
- Institutional Review: Obtain approval from ethics committees for studies involving human samples.
- Informed Consent: Ensure donor consent for cell line usage, specifying research scope.
- Risk Mitigation: Use low peptide concentrations in preliminary toxicity assays .
Q. How can I validate this compound’s selectivity for bacterial membranes over mammalian cells?
- Methodology:
- In Vitro Testing: Compare hemolytic activity (e.g., red blood cell lysis) with antimicrobial activity.
- Molecular Dynamics: Simulate this compound interactions with bacterial vs. mammalian membrane models.
- Data Interpretation: A selectivity index (SI = HC₅₀ / MIC) >10 indicates therapeutic potential .
Handling Computational and Experimental Data
Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?
- Recommendations:
- Non-linear Regression: Fit dose-response curves using tools like GraphPad Prism.
- Error Reporting: Include 95% confidence intervals for MIC and HC₅₀ values.
- Common Pitfalls: Avoid arbitrary exclusion of outliers without justification .
Q. How do I incorporate structural biology data (e.g., NMR, crystallography) into this compound research?
- Integration Strategy:
Structure-Function Analysis: Map residues critical for antimicrobial activity (e.g., cationic regions).
Comparative Modeling: Use homologous peptide structures to predict this compound’s membrane interactions.
- Tools: Software like PyMOL for visualizing electrostatic surface potentials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
